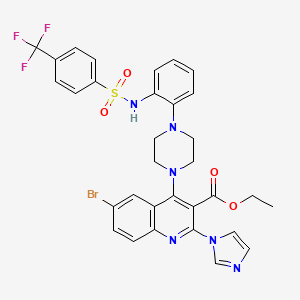
Egfr-IN-74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-74 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent . The development of this compound represents a promising advancement in cancer therapeutics, offering potential benefits over existing treatments.
Métodos De Preparación
The synthesis of Egfr-IN-74 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For instance, the preparation method may include the use of palladium-catalyzed coupling reactions, which are common in the synthesis of complex organic molecules . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Egfr-IN-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound.
Aplicaciones Científicas De Investigación
Egfr-IN-74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy. In biology, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, it is being explored as a potential therapeutic agent for treating EGFR-mutant cancers, including NSCLC . Additionally, this compound may have applications in the pharmaceutical industry for the development of new cancer treatments.
Mecanismo De Acción
Egfr-IN-74 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways . This inhibition leads to the arrest of cancer cell growth and induces apoptosis. The molecular targets of this compound include various mutant forms of EGFR, which are commonly found in NSCLC .
Comparación Con Compuestos Similares
Egfr-IN-74 is unique compared to other EGFR inhibitors due to its selectivity for specific EGFR mutants. Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib, which are also used to treat EGFR-mutant cancers . this compound may offer advantages in terms of efficacy and reduced resistance compared to these existing treatments .
Propiedades
Fórmula molecular |
C32H28BrF3N6O4S |
|---|---|
Peso molecular |
729.6 g/mol |
Nombre IUPAC |
ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3 |
Clave InChI |
NTWIRWVNYBTFDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




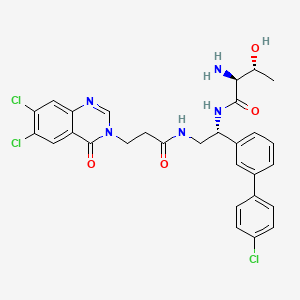
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
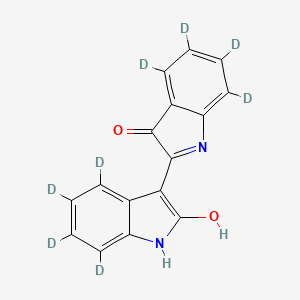
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

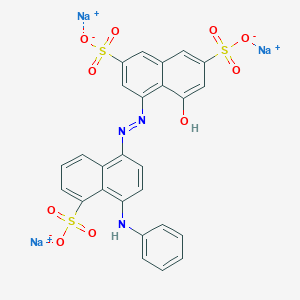
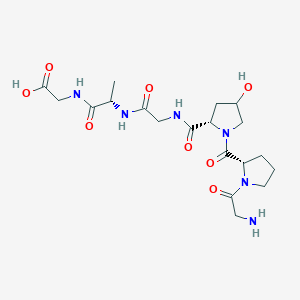
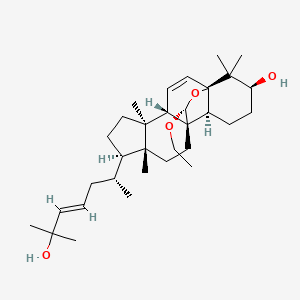

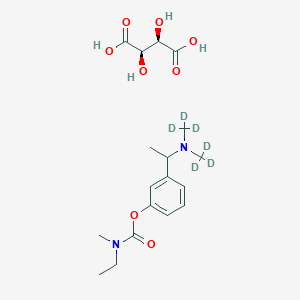
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

